Cimifugin

antipyretic analgesic anti-inflammatory

Cimifugin is a furanochromone natural product isolated primarily from Saposhnikovia divaricata (Radix Saposhnikoviae) and Peucedanum schottii. It belongs to the chromone subclass of flavonoids and is structurally distinct from the coumarins that co-occur in the same botanical sources.

Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
CAS No. 37921-38-3
Cat. No. B1198916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimifugin
CAS37921-38-3
Synonymscimifugin
Molecular FormulaC16H18O6
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O
InChIInChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1
InChIKeyATDBDSBKYKMRGZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cimifugin (CAS 37921-38-3): Procurement-Relevant Structural and Pharmacological Baseline


Cimifugin is a furanochromone natural product isolated primarily from Saposhnikovia divaricata (Radix Saposhnikoviae) and Peucedanum schottii [1]. It belongs to the chromone subclass of flavonoids and is structurally distinct from the coumarins that co-occur in the same botanical sources [2]. Cimifugin has been characterized as the active aglycone metabolite of its 7-O-β-D-glucoside prodrug, prim-O-glucosylcimifugin (PGCN), and exhibits multi-target pharmacological activities including TRPV4 channel blockade, MrgprA3 receptor antagonism, and dual NF-κB/MAPK pathway inhibition [3].

Why Cimifugin Cannot Be Interchanged with Co-Occurring Saposhnikovia Chromones or Coumarins


Within Radix Saposhnikoviae, cimifugin coexists with several structurally related chromones (prim-O-glucosylcimifugin, 4'-O-β-D-glucosyl-5-O-methylvisamminol, sec-O-glucosylhamaudol) and coumarins (psoralen, bergapten, imperatorin), yet these compounds are not pharmacokinetically or pharmacodynamically equivalent [1]. PGCN acts as an oral prodrug that must undergo glucoside cleavage to yield cimifugin as the systemically detectable active species; GML is essentially pharmacologically inert after oral administration [2]. The coumarin constituents lack the TRPV4- and MrgprA3-targeting properties that distinguish cimifugin in pruritus models [3]. Consequently, procurement based solely on botanical extract standardization or chromone class membership without verification of the specific aglycone identity will not replicate cimifugin's pharmacological profile.

Quantitative Differentiation Evidence: Cimifugin vs. Closest Analogs and Prodrug Forms


Cimifugin vs. PGCN and GML: Marked Dose-Dependent Antipyretic, Analgesic, and Anti-inflammatory Activity Superiority

In a head-to-head pharmacodynamic comparison, cimifugin exerted a marked dose-dependent antipyretic, analgesic, and anti-inflammatory effect, whereas the effects of its glucoside prodrug PGCN were relatively lower, and GML (the conventional quality-control marker) had feeble pharmacodynamic effects [1]. Pharmacokinetic analysis revealed that only cimifugin was detected in plasma after oral administration of cimifugin or PGCN, with drug concentrations in the cimifugin group much higher than in the PGCN group; no components were traced in plasma from GML-treated rats [1].

antipyretic analgesic anti-inflammatory chromone Saposhnikovia

Cimifugin vs. Chloroquine: Stronger Affinity for MrgprA3 Receptor and Histamine-Independent Antipruritic Selectivity

Microscale thermophoresis (MST) assays demonstrated that cimifugin directly binds to MrgprA3 with a stronger affinity than chloroquine (CQ), the canonical MrgprA3 agonist (as Kd and affinity are inversely related) [1]. In acute itch models, cimifugin significantly alleviated CQ-induced (histamine-independent) itching behaviors but did not inhibit compound 48/80-induced (histamine-dependent) itch, demonstrating pathway selectivity [1]. Additionally, cimifugin inhibited CQ-evoked calcium influx in DRG neurons without affecting histamine-, AITC/TRPA1-, or capsaicin/TRPV1-mediated calcium responses, confirming selective MrgprA3 antagonism [1].

antipruritic atopic dermatitis MrgprA3 histamine-independent itch

Cimifugin vs. TRPV4 Agonist GSK1016790A: Dose-Dependent TRPV4 Channel Inhibition in Psoriasis Pruritus

Cimifugin dose-dependently inhibited acute itch induced by the TRPV4-selective agonist GSK1016790A in vivo and significantly reduced GSK1016790A-induced calcium responses in both HaCaT keratinocytes and mouse DRG neurons [1]. In TRPV4-transfected HEK293 cells, cimifugin pretreatment significantly inhibited GSK101-induced calcium influx and inward currents [1]. In an imiquimod-induced psoriasis mouse model, cimifugin treatment reduced scratching behavior and reversed psoriasis-induced TRPV4 up-regulation in both epidermis and DRG [1].

TRPV4 psoriasis pruritus calcium influx DRG

Cimifugin vs. CIM 3 Derivative: NO Inhibition IC50 Comparison and Structural Optimization Baseline

In a systematic SAR study, cimifugin (CIM) and 21 amino acid ester derivatives were evaluated for NO inhibition in LPS-stimulated RAW264.7 macrophages [1]. CIM displayed an IC50 of 1.53 ± 0.11 μmol/L for NO production inhibition, while its derivative CIM 3 was approximately 3-fold more potent with an IC50 of 0.61 ± 0.06 μmol/L [1]. CIM 3 also demonstrated superior in vivo efficacy: it significantly alleviated mouse ear swelling, prolonged heat pain threshold, and reduced acetic acid-induced writhing compared to parent CIM [1].

nitric oxide anti-inflammatory RAW264.7 structure-activity relationship derivative

Cimifugin vs. PGCN: Distinct Pharmacokinetic Profiles with Cimifugin as the Active Systemic Metabolite

A comparative pharmacokinetic study demonstrated that after oral administration of Radix Saposhnikoviae (RS) extract, prim-O-glucosylcimifugin (PGCN) is mainly transformed to cimifugin upon absorption into blood, making cimifugin the predominant systemic active species [1]. Both absorption and elimination of cimifugin after oral RS extract administration were longer than after administration of single cimifugin monomer [1]. The pharmacokinetic parameters AUC(0-t), AUC(0-∞), and t(1/2) of PGCN and cimifugin showed significant differences (P < 0.05) depending on whether cimifugin monomer, PGCN monomer, or RS extract was administered [1]. When the same cimifugin-equivalent dose of Saposhnikovia extract was given vs. pure cimifugin, the extract produced two plasma concentration maxima while pure cimifugin showed only one peak .

pharmacokinetics prodrug biotransformation bioavailability oral absorption

Cimifugin vs. Crude Extract: Purified Compound Exhibits Defined but Modest AChE/BChE Enzyme Inhibition Profile

Purified cimifugin (96.5% purity by HPCCC isolation) displayed low to moderate inhibition towards acetylcholinesterase (AChE, 3.1%) and butyrylcholinesterase (BChE, 21.6%) at 200 μg/mL [1]. The crude DCM extract of Peucedanum schottii exhibited higher inhibition against BChE (40.0% at 200 μg/mL) and AChE (10.3% at 200 μg/mL), but also showed tyrosinase inhibition absent in pure cimifugin, indicating that non-cimifugin constituents in the crude extract contribute significantly to the overall enzyme inhibitory profile [1]. At 100 μg/mL, the crude extract showed 4.2% AChE, 35.5% BChE, and 0% TYR inhibition [1].

cholinesterase AChE BChE neurodegeneration enzyme inhibition

Procurement-Driven Application Scenarios for Cimifugin Based on Quantitative Differentiation Evidence


Histamine-Independent Pruritus and Atopic Dermatitis Research Tool Compound

Cimifugin is uniquely suited as a tool compound for dissecting histamine-independent itch mechanisms. Its direct MrgprA3 receptor binding with affinity superior to chloroquine, combined with complete selectivity over histamine, TRPA1, and TRPV1 pathways, makes it indispensable for experiments distinguishing histaminergic from non-histaminergic pruritus [1]. Simultaneous TRPV4 channel inhibition provides a complementary anti-pruritic mechanism relevant to psoriasis-associated itch [2].

Active Aglycone Reference Standard for Saposhnikovia-Based Pharmacokinetic and Prodrug Studies

Because PGCN and GML are biotransformed into or are inactive relative to cimifugin in vivo, cimifugin serves as the essential analytical reference standard for quantifying systemic exposure in pharmacokinetic studies of Radix Saposhnikoviae preparations [1]. Its distinct single-peak plasma profile (vs. the dual-peak of extract administration) enables precise PK/PD modeling .

Anti-Inflammatory Scaffold for Medicinal Chemistry Derivatization Programs

With a well-characterized NO inhibition IC50 of 1.53 ± 0.11 μmol/L in RAW264.7 macrophages and a validated SAR showing that amino acid ester derivatization yields ~3-fold potency gains (CIM 3 IC50: 0.61 ± 0.06 μmol/L), cimifugin functions as a proven starting scaffold for structure-activity relationship optimization campaigns targeting NF-κB/MAPK-mediated inflammatory disorders [2].

NF-κB Pathway-Specific Osteoclastogenesis Inhibitor for Bone Resorption Research

Cimifugin inhibits RANKL-induced osteoclastogenesis by selectively suppressing NF-κB (IκBα phosphorylation) without affecting MAPK phosphorylation in this context, a pathway selectivity profile distinct from its dual NF-κB/MAPK inhibition in other cell types [3]. This makes it a pathway-discriminating probe for osteoclast biology and periprosthetic osteolysis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimifugin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.